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Compound of Interest

Compound Name: Oliose

Cat. No.: B1260942

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
o-L-Oliose (2,6-dideoxy-L-arabino-hexopyranose), a significant monosaccharide component of
various natural products. This document collates available spectroscopic information, details
relevant experimental methodologies, and presents a logical workflow for the characterization
of such deoxysugars.

Data Presentation

Due to the limited availability of a complete, unified spectroscopic dataset for a-L-Oliose in the
public domain, this section presents a compilation of expected and reported data for closely
related 2,6-dideoxy-L-hexopyranoses. This information is intended to serve as a reference for
the characterization of a-L-Oliose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of carbohydrates. The
chemical shifts are highly sensitive to the stereochemistry of the sugar.

Table 1: Predicted *H NMR Spectroscopic Data for a-L-Oliose
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Predicted Chemical

Coupling Constant

Proton . Multiplicity
Shift (ppm) (J, Hz)

H-1 ~4.8-5.2 d ~3-4
H-2a ~1.5-1.7 m

H-2e ~2.0-2.2 m

H-3 ~3.8-4.0 m

H-4 ~3.4-3.6 m

H-5 ~3.9-4.1 m

H-6 (CHs) ~1.2-1.3 d ~6-7

Note: Predicted values are based on data from related 2,6-dideoxy sugars. Actual values may

vary based on solvent and experimental conditions.

Table 2: Predicted 3C NMR Spectroscopic Data for a-L-Oliose

Carbon Predicted Chemical Shift (ppm)
C-1 ~98-102

C-2 ~35-39

C-3 ~68-72

C-4 ~70-74

C-5 ~65-69

C-6 (CHs) ~17-21

Note: Predicted values are based on data from related 2,6-dideoxy sugars. Actual values may

vary based on solvent and experimental conditions.

Mass Spectrometry (MS)
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Mass spectrometry provides crucial information about the molecular weight and fragmentation
pattern of a molecule.

Table 3: Mass Spectrometry Data for L-Oliose

Ke

lonization Predicted Predicted v .
Mass Analyzer Fragmentation

Mode [M+H]* (m/z) [M+Na]* (m/z)

lons

Loss of H20,
ESI Q-TOF 149.0814 171.0633 retro-Diels-Alder

fragments

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopy Data for a 2,6-dideoxy-hexopyranose

Wavenumber (cm~?) Functional Group
~3400 (broad) O-H stretch

~2930 C-H stretch (aliphatic)
~1450 C-H bend

~1060 C-O stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These should be adapted based on the specific instrumentation and sample
characteristics.

NMR Spectroscopy

Sample Preparation:
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» Dissolve 1-5 mg of the purified a-L-Oliose sample in 0.5-0.7 mL of a suitable deuterated
solvent (e.g., D20, CDs0OD, or DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.

o For quantitative measurements, an internal standard can be added.

IH NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Temperature: 298 K.

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

e Spectrometer: 400 MHz or higher field NMR spectrometer.

e Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
e Temperature: 298 K.

e Number of Scans: 1024 or more, depending on the sample concentration.

* Relaxation Delay: 2-5 seconds.

Mass Spectrometry

Sample Preparation:

o Prepare a dilute solution of the a-L-Oliose sample (typically 1-10 pg/mL) in a suitable solvent
system (e.g., methanol/water with 0.1% formic acid for positive ion mode).

Electrospray lonization (ESI) - Time-of-Flight (TOF) MS Acquisition:
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« lonization Source: Electrospray lonization (ESI).
e Mass Analyzer: Time-of-Flight (TOF).

e Mode: Positive or negative ion mode.

o Capillary Voltage: 3-4 kV.

o Cone Voltage: 20-40 V.

e Source Temperature: 100-120 °C.

o Desolvation Temperature: 250-350 °C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
e Place a small amount of the solid, dry a-L-Oliose sample directly onto the ATR crystal.
e Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Fourier-Transform Infrared (FTIR) - ATR Acquisition:

Spectrometer: FTIR spectrometer equipped with an ATR accessory.

Spectral Range: 4000-400 cm™1,

Resolution: 4 cmm—1.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected prior to sample
analysis.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a
novel deoxysugar such as a-L-Oliose.
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Spectroscopic Characterization Workflow

¢ To cite this document: BenchChem. [Spectroscopic Profile of a-L-Oliose: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1260942#spectroscopic-data-of-alpha-I-oliose]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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